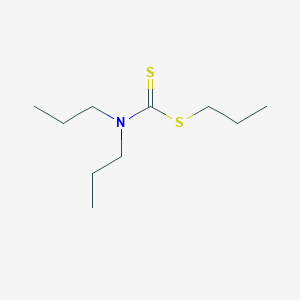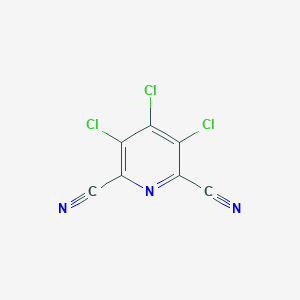
1-isocyanopentane
Übersicht
Beschreibung
. It belongs to the class of isocyanides, which are characterized by the functional group –N≡C. This compound is known for its distinctive and often unpleasant odor, a common trait among isocyanides .
Vorbereitungsmethoden
1-isocyanopentane can be synthesized through several methods. One common synthetic route involves the formylation of an amine followed by dehydration of the resulting formamide to yield the isocyanide . In an industrial setting, the preparation of 1-pentyl isocyanide often involves the reduction of a palladium complex with ethylene glycol, resulting in various geometric shapes of palladium nanoparticles protected by 1-pentyl isocyanide .
Analyse Chemischer Reaktionen
1-isocyanopentane undergoes a variety of chemical reactions, including:
Oxidation and Reduction: Isocyanides can be oxidized or reduced under specific conditions, although detailed studies on 1-pentyl isocyanide are limited.
Substitution Reactions: Isocyanides are known to participate in substitution reactions, often involving nucleophiles or electrophiles.
Multicomponent Reactions: The Ugi reaction is a notable example where isocyanides react with aldehydes, amines, and carboxylic acids to form peptide-like products.
Common reagents used in these reactions include palladium catalysts, ethylene glycol, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-isocyanopentane has several applications in scientific research:
Biology and Medicine:
Wirkmechanismus
The mechanism of action of 1-pentyl isocyanide involves its unique reactivity due to the dichotomy between its carbenoid and triple bond characters . The nucleophilic and electrophilic nature of the terminal carbon in the isocyanide group allows it to participate in a wide range of chemical reactions. This reactivity is harnessed in the formation of nitrogenous heterocycles and other complex structures .
Vergleich Mit ähnlichen Verbindungen
1-isocyanopentane can be compared with other isocyanides such as methyl isocyanide, ethyl isocyanide, and cyclohexyl isocyanide . While all these compounds share the isocyanide functional group, they differ in their alkyl chains, which can influence their reactivity and applications. For example, methyl isocyanide is often used in similar multicomponent reactions but may exhibit different reactivity due to its shorter alkyl chain .
Eigenschaften
IUPAC Name |
1-isocyanopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-3-4-5-6-7-2/h3-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUBMHTYZLUXSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373423 | |
| Record name | 1-Pentyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18971-59-0 | |
| Record name | 1-Pentyl isocyanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pentyl isocyanide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-pentyl isocyanide interact with gold surfaces?
A1: 1-Pentyl isocyanide forms strong bonds with gold surfaces through its isocyanide group (-N≡C). [] This strong interaction leads to the formation of self-assembled monolayers (SAMs) on gold. The isocyanide group donates electron density to the gold atoms, creating a stable bond.
Q2: Why is the thermal stability of 1-pentyl isocyanide SAMs on gold significant?
A2: Improving the thermal stability of SAMs is crucial for various applications, especially in nanotechnology and materials science. Research has shown that 1-pentyl isocyanide, as well as benzyl isocyanide, form SAMs on gold with enhanced thermal stability compared to other similar compounds. [] This enhanced stability allows these SAMs to withstand higher temperatures without degrading, broadening their potential uses.
Q3: Can you elaborate on the role of 1-pentyl isocyanide in nanoparticle synthesis?
A3: 1-Pentyl isocyanide acts as a capping agent in the synthesis of palladium (Pd) nanoparticles, influencing their shape and size. [] By controlling the reaction conditions and the concentration of 1-pentyl isocyanide, researchers can achieve specific nanoparticle morphologies like tetrahedral, spherical, plate, or feather shapes. These different shapes can significantly impact the catalytic properties of the nanoparticles.
Q4: How is 1-pentyl isocyanide used in the synthesis of complex molecules?
A4: 1-Pentyl isocyanide is a valuable reagent in the Ugi four-component reaction, a versatile reaction in organic synthesis. [, ] This reaction allows for the creation of complex molecules from simpler components. In the provided research, it was used to functionalize silica nanoparticles for further modification. Specifically, it was reacted with (3-aminopropyl)trimethoxysilane, 2-bromo-2-methylpropionic acid, and benzaldehyde on the silica surface. [, ] This functionalization enables the attachment of polymers to the silica, forming core-shell nanoparticles with controlled properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![Bicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B97514.png)

